molecular formula C9H9FO B1456285 1-Cyclopropoxy-2-fluorobenzene CAS No. 1243459-26-8

1-Cyclopropoxy-2-fluorobenzene

Cat. No. B1456285
CAS RN: 1243459-26-8
M. Wt: 152.16 g/mol
InChI Key: JCRZTLWMOUVTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

1-Cyclopropoxy-2-fluorobenzene is often used as an intermediate in the synthesis of piperonyl butoxide, which is a popular insecticide.


Molecular Structure Analysis

The molecular formula of this compound is C9H9FO, and it has a molecular weight of 152.17 g/mol .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 152.17 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

1-Cyclopropoxy-2-fluorobenzene serves as a key intermediate in the synthesis of various fluorinated compounds, crucial for pharmaceutical and agricultural chemical development. Its ability to undergo facile transformations into more complex structures due to the presence of both cyclopropoxy and fluorine groups makes it invaluable in organic synthesis. For instance, it is utilized in the preparation of 2-fluoro-4-bromobiphenyl, a critical intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. This synthesis demonstrates the compound's role in enabling efficient and practical routes to fluorinated biaryls, essential in multiple therapeutic agents (Qiu et al., 2009).

Ethylene Modulation in Agriculture

In the agricultural sector, compounds structurally related to this compound, such as 1-methylcyclopropene (1-MCP), have found significant application in ethylene modulation to prolong the shelf life and maintain the quality of fruits and vegetables. 1-MCP's ability to inhibit ethylene perception in plants delays ripening and senescence, offering a commercial technology to improve the post-harvest management of various produce. This application underscores the importance of cyclopropyl and fluoro groups in developing compounds with critical roles in food science and technology, enhancing both the economic value and consumer satisfaction of agricultural products (Watkins, 2006).

Safety and Hazards

The safety information for 1-Cyclopropoxy-2-fluorobenzene indicates that it is associated with several hazard statements, including H227, H315, H319, and H335 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-cyclopropyloxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRZTLWMOUVTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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